N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges encountered during the synthesis.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. Computational methods can also be used to predict the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity, selectivity, and the conditions needed for the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Diversified Synthesis
Research has demonstrated a diversified synthesis approach for derivatives of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide, showcasing methods that allow for rapid access to structurally varied and complex fused tricyclic scaffolds. These methodologies involve the assembly of N-(2-haloaryl)propynamide intermediates followed by copper-catalyzed tandem reactions, highlighting the compound's role in facilitating the synthesis of novel heterocyclic compounds with potential pharmacological applications (Y. An et al., 2017).
Positive Inotropic Activity
A series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, including structures related to the compound of interest, were synthesized and evaluated for their positive inotropic activity. These compounds were assessed using isolated rabbit heart preparations, with several showing favorable activity compared to standard drugs, indicating potential therapeutic applications in cardiovascular diseases (Chunbo Zhang et al., 2008).
Structural and Antimicrobial Studies
The structural aspects and properties of various derivatives, including those related to N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, have been extensively studied. These investigations provide insights into the crystal structures and potential antimicrobial activities of such compounds, contributing to the development of new therapeutic agents (A. Karmakar et al., 2007).
Anticonvulsant and Antidepressant Potential
Some triazoloquinoxaline derivatives have been investigated for their anticonvulsant and antidepressant activities. These studies highlight the compound's potential as a precursor for synthesizing novel quinoxaline derivatives with promising anticonvulsant properties, indicating its significance in the search for new therapeutic options for neurological disorders (Mohamed Alswah et al., 2013).
Anticancer Activity
The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including those structurally related to N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, has been directed towards evaluating their anticancer activity. These efforts have led to the identification of compounds with significant cytotoxic effects against various cancer cell lines, underscoring the potential utility of these derivatives in anticancer drug development (B. N. Reddy et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves predicting or suggesting future studies that can be done based on the known properties of the compound. This can include new reactions, applications, or improvements to the synthesis.
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properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13(2)20-24-25-21-22(29)26(16-7-5-6-8-17(16)27(20)21)12-19(28)23-15-11-14(30-3)9-10-18(15)31-4/h5-11,13H,12H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXICVAUVNAPGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
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